1,4,6-Trimethyltetralin
Description
1,4,6-Trimethyltetralin (systematic name: 1,4,6-trimethyl-1,2,3,4-tetrahydronaphthalene) is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) derivative with three methyl groups substituted at positions 1, 4, and 6 of the tetralin backbone. Tetralin (1,2,3,4-tetrahydronaphthalene) itself is a bicyclic compound comprising a benzene ring fused to a saturated cyclohexane ring . The addition of methyl groups alters its physicochemical properties, such as boiling point, density, and reactivity, compared to unsubstituted tetralin or fully aromatic analogs like naphthalene derivatives.
Properties
CAS No. |
22824-32-4 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1,4,6-trimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H18/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4,7-8,10-11H,5-6H2,1-3H3 |
InChI Key |
HIACZWPSGFMDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,6-Trimethyltetralin can be synthesized through various methods. One common approach involves the catalytic hydrogenation of methyl-substituted naphthalene derivatives. For instance, the hydrogenation of 1,4,6-trimethylnaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions yields 1,4,6-trimethyltetralin .
Industrial Production Methods: Industrial production of 1,4,6-trimethyltetralin typically involves large-scale catalytic hydrogenation processes. The reaction is carried out in a hydrogenation reactor where the naphthalene derivative is subjected to hydrogen gas in the presence of a catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,4,6-Trimethyltetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,4,6-Trimethyltetralin has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,4,6-trimethyltetralin involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other compounds .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Hydrogenated Structure : Unlike fully aromatic 1,4,6-trimethylnaphthalene, 1,4,6-trimethyltetralin retains a saturated cyclohexane ring, reducing its resonance stability but increasing susceptibility to hydrogenation or oxidation reactions .
- Boiling Point : Methylation increases molecular weight and boiling point. 1,4,6-Trimethylnaphthalene (269.91°C) has a higher boiling point than tetralin (207°C), suggesting similar trends for 1,4,6-trimethyltetralin .
- Applications : Tetralin is widely used as a solvent and intermediate in organic synthesis, while methylated naphthalenes like 1,4,6-trimethylnaphthalene serve as precursors for specialty chemicals (e.g., 1-ethylnaphthalene) .
Reactivity and Functional Roles
- Hydrogenation Reactivity : The saturated ring in tetralin derivatives makes them more reactive in hydrogenation or dehydrogenation reactions compared to fully aromatic naphthalenes. Methyl groups may sterically hinder these reactions in 1,4,6-trimethyltetralin .
- Biological Activity: Evidence highlights 1,4,6-androstatriene-3,17-dione (a steroid derivative) as an agonist for olfactory receptor OR51E2 .
Research Findings and Limitations
- Data Gaps : Direct experimental data on 1,4,6-trimethyltetralin are sparse in the provided evidence. Properties are inferred from tetralin and methylnaphthalene analogs .
- Synthetic Potential: Methylated tetralins may offer advantages in stereoselective synthesis due to their rigid, partially saturated frameworks.
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